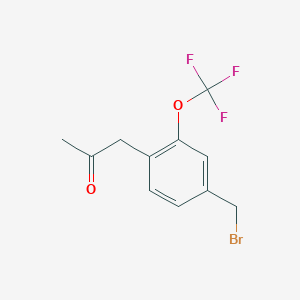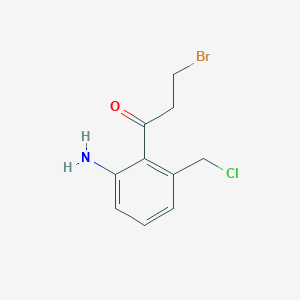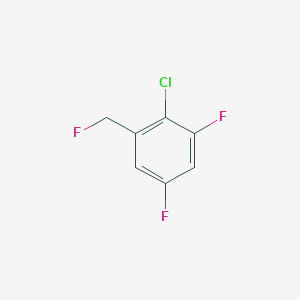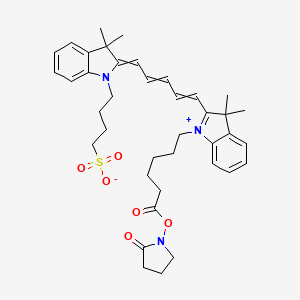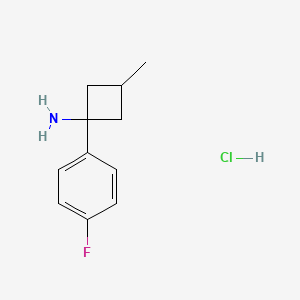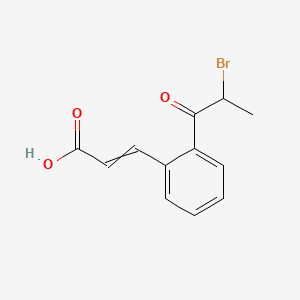
(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom, a propanoyl group, and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid typically involves the bromination of trans-cinnamic acid followed by further chemical modifications. One common method includes the addition of bromine in glacial acetic acid to trans-cinnamic acid, resulting in the formation of 2,3-dibromo-3-phenylpropanoic acid . This intermediate can then be subjected to dehydrobromination to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent purification processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of debrominated products.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-3-phenylpropanoic acid: A related compound with similar bromination patterns.
Phenylboronic pinacol esters: Compounds with boronic acid functionality that exhibit different reactivity.
Uniqueness
(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid is unique due to its specific combination of bromine, propanoyl, and acrylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H11BrO3 |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
3-[2-(2-bromopropanoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11BrO3/c1-8(13)12(16)10-5-3-2-4-9(10)6-7-11(14)15/h2-8H,1H3,(H,14,15) |
InChI-Schlüssel |
SSZLGMSEIZFJFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1C=CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14061818.png)
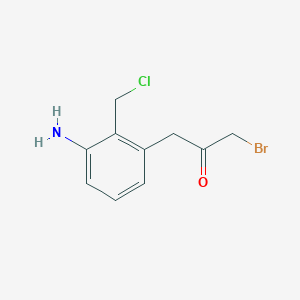
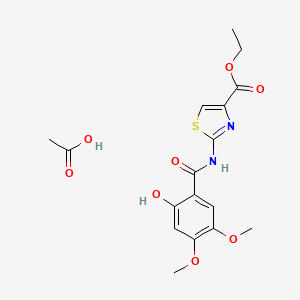

![tert-butyl 4-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)piperidine-1-carboxylate](/img/structure/B14061846.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14061849.png)

